molecular formula C20H20ClN3O4S B5038703 2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B5038703
M. Wt: 433.9 g/mol
InChI Key: AVSREDPVQWWFSY-UHFFFAOYSA-N
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Description

The compound 2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1λ⁶,2-thiazolidine-1,1,3-trione (hereafter referred to as the "target compound") features a complex structure integrating multiple pharmacologically relevant moieties:

  • Thiazolidine trione core: A cyclic sulfone group contributing to metabolic stability and electronic properties.
  • Chlorinated aromatic ring: A 2-chloro substituent on the phenyl ring, which may enhance lipophilicity and influence binding interactions.
  • 4-Phenylpiperazine carbonyl: A piperazine derivative linked via a carbonyl group, a motif prevalent in bioactive molecules targeting neurological and oncological pathways .

Properties

IUPAC Name

2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c21-17-7-6-15(14-18(17)24-19(25)8-13-29(24,27)28)20(26)23-11-9-22(10-12-23)16-4-2-1-3-5-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSREDPVQWWFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, including the formation of the phenylpiperazine moiety and the subsequent attachment of the thiazolidine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as those mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The thiazolidine ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins.

Comparison with Similar Compounds

1-Chloro-2-(4-Phenylpiperazin-1-yl)Ethanone

  • Structure : Simpler piperazine derivative with a chloroacetyl group.
  • Key Features :
    • Lacks the thiazolidine trione and chlorinated phenyl ring.
    • Demonstrated antifungal and anticancer activity in preclinical studies .
  • Comparison: The absence of the thiazolidine trione in this analog reduces molecular weight (268.73 g/mol vs. ~480 g/mol estimated for the target compound) and may decrease metabolic stability.

Fipronil

  • Structure: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile.
  • Key Features :
    • Pyrazole core with trifluoromethyl and sulfinyl groups.
    • Broad-spectrum insecticide targeting GABA receptors .
  • Comparison :
    • Both compounds feature chloro-substituted aromatic rings, but fipronil’s pyrazole and trifluoromethyl groups confer distinct electronic properties and insecticidal activity.
    • The thiazolidine trione in the target compound may offer greater hydrogen-bonding capacity compared to fipronil’s sulfinyl group.

Pyrazon

  • Structure: 5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone.
  • Key Features :
    • Herbicidal activity via inhibition of photosynthesis .
  • Comparison: Pyrazon’s pyridazinone ring contrasts with the thiazolidine trione, suggesting divergent biological targets. The target compound’s piperazine moiety may enable interactions with neurotransmitter receptors absent in pyrazon.

Data Table: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Potential Bioactivity Solubility (Predicted)
Target Compound ~480 Thiazolidine trione, chloro, 4-phenylpiperazine Antifungal, CNS modulation Low (high logP)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone 268.73 Chloroacetyl, piperazine Antifungal, anticancer Moderate
Fipronil 437.15 Pyrazole, trifluoromethyl, sulfinyl Insecticidal Very low
Pyrazon 221.63 Pyridazinone, chloro Herbicidal Moderate

Research Findings and Mechanistic Insights

  • Piperazine Derivatives: The 4-phenylpiperazine group in the target compound is a known pharmacophore in antipsychotics (e.g., aripiprazole) and anticancer agents, often enhancing receptor affinity .
  • Thiazolidine Trione : This moiety, seen in antiepileptic drugs like zonisamide, may confer redox-modulating properties or enhance blood-brain barrier penetration.
  • Chlorinated Aromatic Systems : Chloro substituents improve ligand-receptor binding in hydrophobic pockets, as observed in chlorpromazine (antipsychotic) and chloramphenicol (antibiotic).

Biological Activity

The compound 2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione , also known as 2-(2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide (CAS Number: 919699-61-9), is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN3O4SC_{20}H_{20}ClN_3O_4S, with a molecular weight of approximately 433.9 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological properties. The presence of the piperazine moiety enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC20H20ClN3O4S
Molecular Weight433.9 g/mol
CAS Number919699-61-9
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including the compound . Research indicates that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways.

Case Study: Glioblastoma

A study evaluated the efficacy of thiazolidinone derivatives against glioblastoma cell lines (LN229). The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity against cancer cells. The compound's ability to inhibit cell proliferation was assessed using MTT assays and colony formation tests.

The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific protein targets related to cancer progression. Notably, thiazolidinone derivatives have shown potential as inhibitors of tyrosine-protein phosphatases, which play a crucial role in cellular signaling pathways.

Table 2: Binding Affinities of Thiazolidine Derivatives

CompoundAURKA Binding Affinity (kcal/mol)VEGFR-2 Binding Affinity (kcal/mol)
5a-9.8-8.2
5b-9.0-8.7
5c-8.9-9.0
5d-9.2-8.1
5e-8.7-7.9

Antimicrobial and Other Activities

In addition to anticancer properties, thiazolidine derivatives have demonstrated antimicrobial activity against various pathogens. The broad-spectrum activity suggests potential applications in treating infections.

Antimicrobial Activity :

  • Effective against Gram-positive and Gram-negative bacteria.
  • Exhibits antifungal properties.

Other Pharmacological Effects :

  • Anti-inflammatory
  • Antidiabetic
  • Antioxidant

Q & A

Q. Characterization Techniques :

TechniquePurposeExample Data from Evidence
IR Spectroscopy Confirm carbonyl (C=O) and amide bondsPeaks at ~1650–1750 cm⁻¹
¹H/¹³C NMR Assign substituent positionsAromatic protons at δ 7.2–8.1 ppm
HPLC Assess purity (>95%)Retention time matched to standards

Advanced: How can reaction yields be optimized for the thiazolidine-trione core formation?

Methodological Answer:
Optimization involves varying catalysts, solvents, and temperature:

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Gradual heating (80–120°C) minimizes side reactions .

Q. Example Optimization Table :

StepConditionYield ImprovementEvidence Source
CyclizationPOCl₃, 120°C, 4h75% → 88%
Amide CouplingEDC/HOBt, RT, 12h60% → 82%

Basic: What biological screening methods are suitable for initial activity assessment?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., α₁/α₂-adrenergic receptors) using rat brain membranes .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ determination .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use software like MOE or AutoDock to model binding to receptor active sites (e.g., serotonin receptors) .
  • Quantum Chemical Calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. Key Parameters for Modeling :

ParameterApplicationEvidence Source
Ligand ProtonationAdjust pH-dependent charges
Solvent ModelsImplicit (GB/SA) or explicit water

Advanced: How should researchers resolve contradictions in receptor affinity data across studies?

Methodological Answer:
Contradictions may arise from assay conditions or structural variations:

  • Assay Standardization : Compare buffer pH, temperature, and cell lines used (e.g., CHO vs. HEK293 cells) .
  • Substituent Effects : Analyze SAR trends; e.g., electron-withdrawing groups on the phenyl ring enhance α₂ affinity .
  • Statistical Validation : Apply ANOVA to determine significance of differences (p < 0.05) .

Basic: What analytical methods ensure stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis to identify decomposition temperatures (>200°C) .
  • Light Sensitivity : UV-vis spectroscopy after exposure to UV-A/UV-B light .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

Methodological Answer:

  • Core Modifications : Replace thiazolidine-trione with oxadiazole to assess impact on bioavailability .
  • Substituent Variation : Introduce halogens (F, Cl) or methoxy groups on the phenylpiperazine moiety .

Q. SAR Trends from Evidence :

Modification SiteBiological EffectEvidence Source
Piperazine N-substituentIncreased α₂ selectivity
Chloro position (ortho/meta)Enhanced metabolic stability

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods when handling POCl₃ or volatile solvents .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Waste Disposal : Neutralize acidic/byproduct waste before disposal .

Advanced: How can high-throughput screening (HTS) accelerate derivative testing?

Methodological Answer:

  • Automated Synthesis : Microplate-based parallel synthesis of 96 analogs .
  • LC-MS Integration : Real-time purity and mass verification .
  • Data Analysis : Machine learning algorithms to correlate structural features with activity .

Advanced: What strategies mitigate by-product formation during piperazine coupling?

Methodological Answer:

  • Coupling Agent Optimization : Replace EDC with DCC for less racemization .
  • Temperature Control : Maintain 0–5°C during activation to prevent diketopiperazine formation .
  • Additive Use : Catalytic DMAP improves acylation efficiency .

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